molecular formula C8H17NO3S B8398661 2-(4-(Methylsulfonyl)piperidin-1-yl)ethanol

2-(4-(Methylsulfonyl)piperidin-1-yl)ethanol

Cat. No. B8398661
M. Wt: 207.29 g/mol
InChI Key: AWKIUZAOFXETGG-UHFFFAOYSA-N
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Patent
US08846647B2

Procedure details

A mixture of 4-(methylsulfonyl)piperidine hydrochloride (900 mg, 4.51 mmol), 2-bromoethanol (1126 mg, 9.01 mmol) and potassium carbonate (1869 mg, 13.52 mmol) in acetonitrile (4 mL) was heated up at 60° C. for 13 hours. The reaction mixture was cooled to room temperature and concentrated under reduced pressure to provide the crude, the crude was purified by 0-35% ethyl acetate/methanol to provide the desired product as colorless oil (620 mg, 66%). LCMS: m/e 208.1 (M+H)+, 0.27 min (method 6).
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
1126 mg
Type
reactant
Reaction Step One
Quantity
1869 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][S:3]([CH:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1)(=[O:5])=[O:4].Br[CH2:13][CH2:14][OH:15].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[CH3:2][S:3]([CH:6]1[CH2:11][CH2:10][N:9]([CH2:13][CH2:14][OH:15])[CH2:8][CH2:7]1)(=[O:5])=[O:4] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
900 mg
Type
reactant
Smiles
Cl.CS(=O)(=O)C1CCNCC1
Name
Quantity
1126 mg
Type
reactant
Smiles
BrCCO
Name
Quantity
1869 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide the crude
CUSTOM
Type
CUSTOM
Details
the crude was purified by 0-35% ethyl acetate/methanol

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C1CCN(CC1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 620 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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